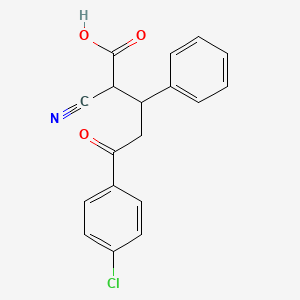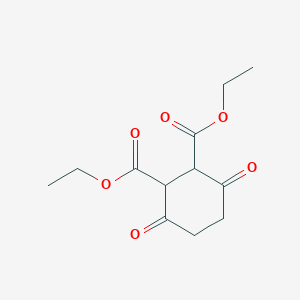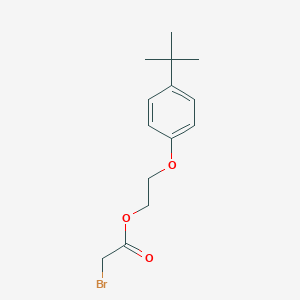
5-(4-Chlorophenyl)-2-cyano-5-oxo-3-phenylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-2-cyano-5-oxo-3-phenylpentanoic acid is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group, a cyano group, and a phenyl group attached to a pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-cyano-5-oxo-3-phenylpentanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-chlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide to form 4-chloro-α,β-unsaturated ketone.
Michael Addition: The resulting product undergoes a Michael addition with malononitrile in the presence of a base like piperidine to form the cyano-substituted intermediate.
Hydrolysis: The final step involves the hydrolysis of the cyano group to form the carboxylic acid, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chlorophenyl)-2-cyano-5-oxo-3-phenylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
5-(4-Chlorophenyl)-2-cyano-5-oxo-3-phenylpentanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)-2-cyano-5-oxo-3-phenylpentanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes involved in metabolic pathways. The presence of the cyano and ketone groups allows it to form strong interactions with active sites of enzymes, thereby affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenylacetic acid: Similar structure but lacks the cyano and ketone groups.
2-Cyano-3-phenylpropanoic acid: Contains a cyano group but differs in the overall structure.
Benzoylacetic acid: Contains a ketone group but lacks the chlorophenyl and cyano groups.
Uniqueness
5-(4-Chlorophenyl)-2-cyano-5-oxo-3-phenylpentanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the cyano and ketone groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propiedades
Número CAS |
6288-72-8 |
|---|---|
Fórmula molecular |
C18H14ClNO3 |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-2-cyano-5-oxo-3-phenylpentanoic acid |
InChI |
InChI=1S/C18H14ClNO3/c19-14-8-6-13(7-9-14)17(21)10-15(16(11-20)18(22)23)12-4-2-1-3-5-12/h1-9,15-16H,10H2,(H,22,23) |
Clave InChI |
VTPFOBYLRFEMIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-Chloro-4-[4-(4-methoxybenzene-1-sulfonyl)piperazin-1-yl]phenyl}furan-2-carboxamide](/img/structure/B14724148.png)
![5-((4'-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1'-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid](/img/structure/B14724170.png)



![N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide](/img/structure/B14724185.png)
![2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14724191.png)
![(3aS,7aS)-2-phenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaborole](/img/structure/B14724196.png)




![2-{(E)-[3-(Furan-2-yl)prop-2-en-1-ylidene]amino}ethan-1-ol](/img/structure/B14724233.png)

